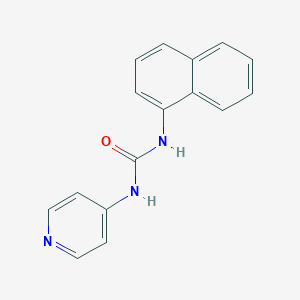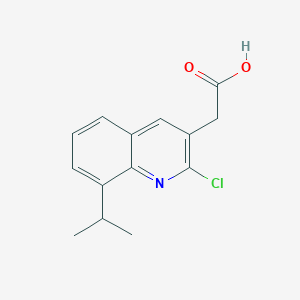![molecular formula C16H14N2O2 B11857481 3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one CAS No. 851320-42-8](/img/structure/B11857481.png)
3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one is a complex organic compound that belongs to the class of isochromen-1-ones This compound is characterized by the presence of an amino group and a methylphenylamino group attached to the isochromen-1-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one typically involves multi-step organic reactions. One common synthetic route includes the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of acid-binding agents like triethylamine to prevent protonation of the raw materials .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using continuous flow microreactor systems. These systems allow for precise control over reaction kinetics and conditions, leading to higher yields and selectivity . The use of microreactors also facilitates the scaling up of the synthesis process while maintaining efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Applications De Recherche Scientifique
3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-methylphenol: A metabolite with similar structural features but different functional groups.
N-(3-Amino-4-methylphenyl)benzamide: Shares the amino and methylphenyl groups but differs in the core structure.
Uniqueness
3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one is unique due to its isochromen-1-one core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
851320-42-8 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
3-amino-4-(3-methylanilino)isochromen-1-one |
InChI |
InChI=1S/C16H14N2O2/c1-10-5-4-6-11(9-10)18-14-12-7-2-3-8-13(12)16(19)20-15(14)17/h2-9,18H,17H2,1H3 |
Clé InChI |
QXSMSICQSQKBKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC2=C(OC(=O)C3=CC=CC=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


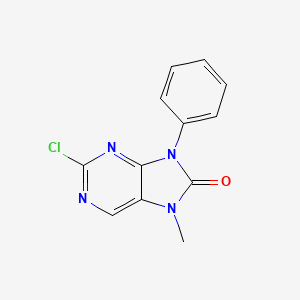



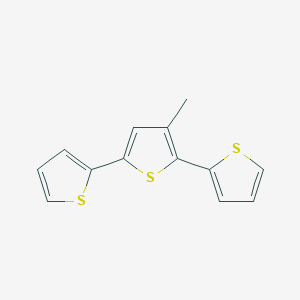
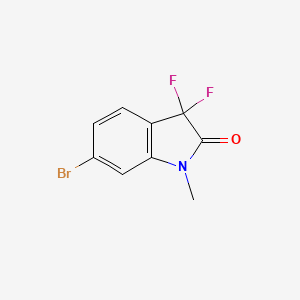
![Sodium 2-(2-fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B11857439.png)
![Ethyl thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B11857445.png)
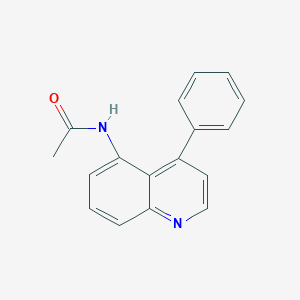
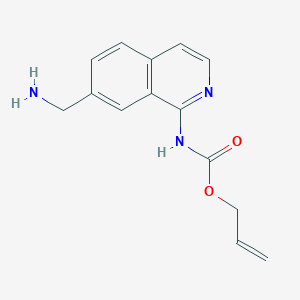
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B11857470.png)
![tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11857485.png)
